![molecular formula C112H174N36O27 B1149437 Neuropeptide Y (18-36) CAS No. 114495-97-5](/img/structure/B1149437.png)
Neuropeptide Y (18-36)
Overview
Description
Neuropeptide Y (NPY) is a 36-amino-acid neuropeptide involved in various physiological and homeostatic processes in both the central and peripheral nervous systems . It is secreted alongside other neurotransmitters such as GABA and glutamate . In the autonomic system, it is produced mainly by neurons of the sympathetic nervous system and serves as a strong vasoconstrictor and also causes growth of fat tissue .
Synthesis Analysis
Neuropeptide Y (18-36) has been synthesized in an Applied Biosystems model 430A automated instrument, cleaved by hydrogen fluoride, and purified by reversed phase chromatography according to previously published procedures .
Molecular Structure Analysis
The nuclear magnetic resonance (NMR) structure of NPY reveals that its C-terminal segment (13 –36) forms an amphipathic α-helix, and the remaining N-terminal part is unstructured and flexible . The influence of these single L–>D substitutions on the alpha-helical conformation of the NPY-[18-36] analogs in different solvent environments was determined by CD spectroscopy .
Chemical Reactions Analysis
The non-radioactive reference compound, N-Me-JNJ-31020028, was synthesized through batch synthesis and continuous flow methodology, with 43% and 92% yields, respectively .
Scientific Research Applications
Alzheimer's Disease : Neuropeptide Y, including the (18-36) segment, shows reduced immunoreactivity in the cerebral cortex of Alzheimer's disease patients, suggesting its potential involvement in the disease process (Beal et al., 1986).
Neuropsychiatric Illnesses : It is implicated in several neuropsychiatric illnesses, particularly depressive and anxiety states, indicating its broader role in brain function and potential as a therapeutic target (Heilig & Widerlöv, 1990).
Drug Development : Neuropeptide Y (18-36) and its receptors are considered potential therapeutic drug targets for a range of disorders, including metabolic disorders, anxiety, seizures, memory issues, and cardiovascular diseases (Silva, Cavadas, & Grouzmann, 2002).
Central Nervous System Pharmacology : This peptide plays a significant role in central nervous system function and behavior, influencing the development of medicines targeting disorders like anxiety, pain, hypertension, and depression (Wettstein, Earley, & Junien, 1995).
Receptor Subtypes : Research on receptor subtypes for neuropeptide Y, including (18-36), highlights its diverse physiological roles in both the central and peripheral nervous systems. The identification of these subtypes aids in understanding how this peptide influences various physiological processes and potential therapeutic applications (Gehlert, 1994).
Feeding Behavior and Body Weight Regulation : It plays a crucial role in the regulation of feeding behavior and body weight, as demonstrated in studies involving the Y2 receptor subtype (Naveilhan et al., 1999).
Mechanism of Action
NPY exerts its functions by binding to different receptors, which influences microenvironment activity and produces favorable effects on the body, thereby maintaining the microenvironment homeostasis . NPY plays multiple roles in immune cells, including via Y1R inhibiting activation and regulation of proliferation, differentiation, and cytokine secretion; via Y1R/Y2R/Y5R mediating phagocytosis and migration .
Safety and Hazards
Future Directions
Neuropeptide Y (NPY) is involved in various physiological processes such as food intake, stress response, anxiety, and memory retention . The combination therapies of drugs with neuropeptide Y and its receptors will show new targets for treating diseases . Further evaluation and detection of NPY needs to be investigated for animal models of various diseases like retinal degeneration and immune mechanisms .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFDQVOSMXZBV-VMRDKNQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H174N36O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745579 | |
Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neuropeptide Y (18-36) | |
CAS RN |
114495-97-5, 98264-90-5 | |
Record name | Neuropeptide Y (18-36) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114495975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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